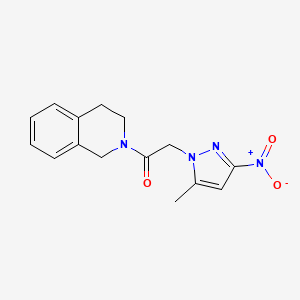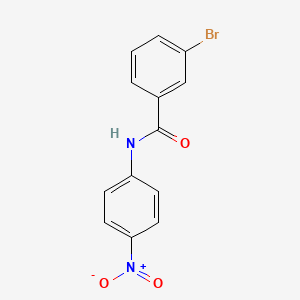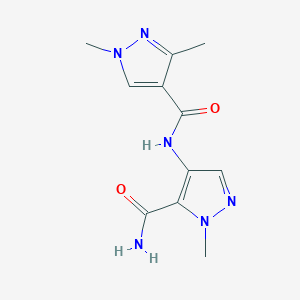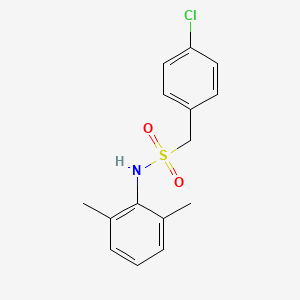![molecular formula C22H17F3N6O2S2 B10963624 N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10963624.png)
N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Molecular Formula: CHNO
Molecular Weight: 376.4483 g/mol
Purity: 90% (Very high purity)
Preparation Methods
Industrial Production:: Industrial-scale production methods are proprietary and closely guarded by pharmaceutical companies. Typically, these involve optimization for yield, cost-effectiveness, and scalability.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially affecting its pharmacological properties.
Substitution: Substitution reactions could occur at various positions, altering its functional groups.
Reduction: Reduction reactions might lead to the formation of related derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Substitution: Nucleophilic substitution using reagents like sodium azide (NaN) or alkyl halides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H).
Major Products:: The specific products depend on the reaction conditions and regioselectivity. Isolation and characterization of intermediates are crucial for understanding the compound’s behavior.
Scientific Research Applications
This compound has diverse applications:
Medicine: Investigated as a potential drug candidate due to its unique structure.
Chemical Biology: Used as a probe to study biological pathways.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes. Further research is needed to unravel its mode of action.
Properties
Molecular Formula |
C22H17F3N6O2S2 |
|---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3-yl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H17F3N6O2S2/c1-3-5-12-8-13-20(35-12)26-11(2)30(21(13)33)29-19(32)15-10-18-27-14(16-6-4-7-34-16)9-17(22(23,24)25)31(18)28-15/h4,6-10H,3,5H2,1-2H3,(H,29,32) |
InChI Key |
CGTJJNHTRKBSNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CS5)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(4-chlorophenyl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10963577.png)
![N-(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B10963585.png)
![3,6-dicyclopropyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10963591.png)

![N-(1-ethyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10963600.png)
![Ethyl 2-(2-chlorophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10963601.png)

![2-[4,5-bis(phenylcarbonyl)-1H-1,2,3-triazol-1-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B10963604.png)
![methyl 2-amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B10963610.png)

